molecular formula C10H16N4O5 B026455 N'-Methyl-N(4)-aminocytidine CAS No. 100997-69-1

N'-Methyl-N(4)-aminocytidine

Cat. No.: B026455
CAS No.: 100997-69-1
M. Wt: 272.26 g/mol
InChI Key: BCINLQKXGCKFCA-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-Methyl-N(4)-aminocytidine is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability. The presence of a methyl group at the N’ position and an amino group at the N(4) position distinguishes it from its natural counterpart, potentially offering unique therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Methyl-N(4)-aminocytidine typically involves the methylation of cytidine derivatives. One common method is the reductive methylation of cytidine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation at the desired position .

Industrial Production Methods: Industrial production of N’-Methyl-N(4)-aminocytidine may involve large-scale methylation processes using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions. Quality control measures, including high-performance liquid chromatography (HPLC), are used to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: N’-Methyl-N(4)-aminocytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized nucleoside derivatives.

    Reduction: Reduction reactions can be performed using sodium borohydride, converting the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-Methyl-N(4)-aminocytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties. It can be incorporated into nucleic acids, disrupting viral replication or cancer cell proliferation.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of N’-Methyl-N(4)-aminocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, inhibiting their activity. This disruption can lead to the termination of DNA or RNA synthesis, ultimately affecting cell proliferation and viral replication .

Comparison with Similar Compounds

    Cytidine: The natural nucleoside from which N’-Methyl-N(4)-aminocytidine is derived.

    5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position.

    2’-Deoxycytidine: A deoxyribonucleoside analog of cytidine.

Comparison: N’-Methyl-N(4)-aminocytidine is unique due to its dual modifications at the N’ and N(4) positions, which enhance its stability and biological activity compared to cytidine. Unlike 5-Methylcytidine, which only has a single methyl group, N’-Methyl-N(4)-aminocytidine offers additional sites for chemical modification, making it a versatile tool in nucleic acid research .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2-methylhydrazinyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O5/c1-11-13-6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,11,15-17H,4H2,1H3,(H,12,13,18)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINLQKXGCKFCA-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143613
Record name N'-Methyl-N(4)-aminocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100997-69-1
Record name N'-Methyl-N(4)-aminocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100997691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methyl-N(4)-aminocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Methyl-N(4)-aminocytidine
Reactant of Route 2
N'-Methyl-N(4)-aminocytidine
Reactant of Route 3
N'-Methyl-N(4)-aminocytidine
Reactant of Route 4
N'-Methyl-N(4)-aminocytidine
Reactant of Route 5
N'-Methyl-N(4)-aminocytidine
Reactant of Route 6
N'-Methyl-N(4)-aminocytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.